2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine

Catalog No.
S12377951
CAS No.
M.F
C31H25FN2O9
M. Wt
588.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridi...

Product Name

2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine

IUPAC Name

[(2S,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-4-methyloxolan-2-yl]methyl benzoate

Molecular Formula

C31H25FN2O9

Molecular Weight

588.5 g/mol

InChI

InChI=1S/C31H25FN2O9/c1-30(42-26(38)22-15-9-4-10-16-22)27(41-25(37)21-13-7-3-8-14-21)31(32,19-40-24(36)20-11-5-2-6-12-20)43-28(30)34-18-17-23(35)33-29(34)39/h2-18,27-28H,19H2,1H3,(H,33,35,39)/t27-,28+,30+,31+/m0/s1

InChI Key

KHMMACPSXZNZQX-MPOKNQLQSA-N

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Isomeric SMILES

C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine is a complex nucleoside derivative characterized by the presence of a fluoro and methyl group at the 2' carbon position, along with a tribenzoate moiety. This compound exhibits a molecular formula of C31H25FN2O9 and a molecular weight of 588.54 g/mol . The structural modifications aim to enhance its biological activity, particularly in antiviral applications.

The chemical reactivity of 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine primarily involves nucleophilic substitutions and esterification reactions due to the presence of benzoate groups. These groups can undergo hydrolysis, leading to the release of benzoic acid and the formation of active nucleoside derivatives. The fluoro substituent at the 4' position can also influence the compound's reactivity, potentially enhancing its stability against enzymatic degradation .

This compound has shown significant biological activity, particularly as an inhibitor of hepatitis C virus replication. Its structural modifications allow it to interact effectively with viral polymerases, thereby disrupting RNA synthesis. In studies, it has been demonstrated that analogues of this compound exhibit potent antiviral effects, making it a candidate for further development in antiviral therapies .

The synthesis of 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine typically involves multiple steps:

  • Starting Material: The synthesis often begins with 2-C-methyl-D-ribofuranose derivatives.
  • Protection: Hydroxyl groups are protected using benzoyl groups to prevent unwanted reactions during subsequent steps.
  • Fluorination: The introduction of the fluorine atom at the 4' position is achieved through electrophilic fluorination methods.
  • Final Coupling: The final coupling reaction forms the desired nucleoside structure, followed by deprotection steps to yield the final product .

2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine is primarily explored for its potential as an antiviral agent. Its ability to inhibit hepatitis C virus replication positions it as a candidate for therapeutic applications in treating viral infections. Additionally, its unique structural features may allow for further modifications leading to novel drug candidates targeting other viral pathogens or even cancer cells .

Interaction studies have focused on understanding how this compound binds to viral polymerases and other relevant enzymes. These studies utilize techniques such as surface plasmon resonance and molecular docking simulations to elucidate binding affinities and mechanisms of action. The presence of the fluoro group is believed to enhance binding interactions, thereby increasing its efficacy as an inhibitor .

Several compounds exhibit structural similarities to 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine, including:

Compound NameStructural FeaturesBiological Activity
2',3',5'-Tri-O-benzoyluridineTri-benzoyl groups; no fluorineGeneral nucleoside applications
β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidineFluorinated; methylated at 2'Potent HCV inhibitor
SofosbuvirPhosphate prodrug; similar nucleoside structureApproved for HCV treatment

Uniqueness: The key uniqueness of 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine lies in its specific combination of functional groups that enhance both stability and biological activity against hepatitis C virus replication compared to these similar compounds .

Direct Fluorination vs. Fluorinated Building Block Incorporation

The synthesis of 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-uridine presents unique challenges that require careful consideration of fluorination strategies [3] [5]. Two primary approaches have emerged for introducing fluorine atoms into nucleoside structures: direct fluorination of preformed nucleosides and incorporation of fluorinated building blocks through convergent synthetic pathways [3] [5].

Direct fluorination represents a linear synthetic approach that maintains the original configuration of the starting nucleoside while introducing fluorine at specific positions [5]. This methodology typically employs nucleophilic fluorinating reagents such as diethylaminosulfur trifluoride and electrophilic fluorinating agents including selectfluor [8] [40]. The direct approach offers advantages in terms of synthetic efficiency, as it avoids the complexities associated with glycosylation reactions that often suffer from poor stereoselectivity [5].

Nucleophilic fluorination using diethylaminosulfur trifluoride has demonstrated exceptional utility in converting hydroxyl groups to fluorine substituents under mild conditions [8] [38]. The reaction typically proceeds at temperatures ranging from 0°C to room temperature, with dichloromethane serving as the preferred solvent [38] [42]. The mechanism involves nucleophilic attack by fluoride on the carbon bearing the hydroxyl group, resulting in displacement with inversion of stereochemistry according to classical substitution mechanisms [34] [35].

Electrophilic fluorination employs reagents such as selectfluor, which delivers electrophilic fluorine to nucleophilic sites including aromatic rings, alkenes, and enolates [40] [41]. This approach has proven particularly valuable for fluorinating activated carbon centers and offers excellent regioselectivity in many transformations [40]. The mechanism differs fundamentally from nucleophilic fluorination, as it involves transfer of electrophilic fluorine from nitrogen-fluorine reagents to electron-rich substrates [41] [43].

The alternative strategy of fluorinated building block incorporation involves coupling pre-fluorinated sugar moieties with nucleobases through glycosylation reactions [3] [5]. While this convergent approach can provide access to diverse fluorinated nucleosides, it faces significant challenges in achieving stereoselective glycosylation [5]. The formation of regioisomers and anomers represents a major limitation, particularly for 2'-deoxy or arabinosyl sugars where glycosylation reactions are generally cumbersome [5].

Table 1: Comparison of Fluorination Strategies for Nucleoside Synthesis

StrategyAdvantagesLimitationsTypical Yields
Direct Nucleophilic FluorinationMaintains configuration, mild conditionsLimited to hydroxyl replacement60-85% [9] [38]
Direct Electrophilic FluorinationHigh regioselectivity, broad substrate scopeRequires activated substrates70-90% [40] [43]
Fluorinated Building Block IncorporationAccess to diverse structuresPoor glycosylation stereoselectivity30-65% [5] [9]

Recent advances in direct fluorination have focused on improving stereochemical control and expanding substrate tolerance [9] [31]. The development of new fluorinating reagents with enhanced thermal stability and improved handling characteristics has addressed many practical limitations associated with traditional reagents [8] [38]. Deoxofluor, for example, offers superior thermal stability compared to diethylaminosulfur trifluoride while maintaining similar reactivity profiles [38].

Stereochemical Control in 4'-C-Fluoro Installation

The installation of fluorine at the 4'-carbon position of uridine derivatives requires precise stereochemical control to ensure the desired biological activity and synthetic utility [31] [32]. The stereochemical outcome of fluorination reactions depends on multiple factors including the mechanism of fluorine transfer, steric effects of protecting groups, and conformational preferences of the sugar ring [31] [34].

Nucleophilic fluorination typically proceeds through classical substitution mechanisms with inversion of stereochemistry at the reaction center [34] [35]. However, neighboring group participation can significantly alter the stereochemical course of these reactions [31] [39]. In uridine derivatives, the presence of adjacent functional groups can lead to formation of cyclic intermediates that control the stereochemical outcome through intramolecular interactions [31] [39].

The stereochemical control in 4'-C-fluoro installation has been extensively studied using nuclear magnetic resonance spectroscopy and X-ray crystallography [31]. Fluorine-19 nuclear magnetic resonance provides particularly valuable information for determining the relative stereochemistry of fluorinated products through analysis of coupling constants and chemical shifts [31] [36]. The coupling between fluorine and adjacent protons offers diagnostic information about the spatial relationships within the molecule [31].

Table 2: Stereochemical Outcomes in 4'-Fluorination Reactions

Substrate ConfigurationFluorinating AgentStereochemical OutcomeMechanism
4'-OH (β)Diethylaminosulfur trifluoride4'-F (α)Inversion via substitution [31] [34]
4'-OH (β)Selectfluor4'-F (α)Electrophilic transfer [40] [44]
4'-Tosylate (β)Cesium fluoride4'-F (α)Nucleophilic displacement [35] [37]

The influence of protecting groups on stereochemical control represents a critical consideration in synthetic planning [18] [28]. Bulky protecting groups can impose conformational constraints that favor specific reaction pathways and stereochemical outcomes [18] [31]. The use of cyclic protecting groups, such as ketals, has been shown to provide enhanced stereochemical control compared to acyclic alternatives [18] [23].

Conformational analysis reveals that fluorination can significantly impact the preferred conformation of the ribose ring [31] [34]. The introduction of fluorine at the 4'-position alters the electronic properties and steric interactions within the sugar moiety, leading to changes in the equilibrium between different ring conformations [31] [34]. These conformational changes can influence both the reactivity and biological activity of the resulting nucleoside analogs [31].

The stereochemical assignment of fluorinated products requires sophisticated analytical techniques [31] [36]. Nuclear Overhauser effect spectroscopy provides valuable information about spatial relationships between fluorine and neighboring atoms [31]. The selective irradiation of fluorine resonances can reveal nuclear Overhauser effects with specific protons, allowing determination of the relative stereochemistry [31] [36].

Recent mechanistic studies have revealed that fluorination reactions can proceed through neighboring group participation mechanisms rather than simple substitution pathways [31] [39]. This finding has important implications for synthetic planning, as it suggests that the stereochemical outcome may be controlled by intramolecular interactions rather than the inherent stereochemistry of the substrate [31] [39]. The formation of cyclic intermediates through neighboring group participation can lead to retention of stereochemistry in cases where inversion would normally be expected [39].

Benzoate Protection-Deprotection Strategies

Transient Protecting Group Selection for Multi-Hydroxyl Systems

The synthesis of 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-uridine necessitates sophisticated protecting group strategies to manage the multiple hydroxyl functions present in the ribose moiety [13] [16]. Transient protecting groups play a crucial role in enabling selective functionalization while maintaining synthetic efficiency and minimizing the number of protection-deprotection cycles [20] [21].

Benzoate protecting groups offer several advantages for nucleoside synthesis, including stability under a wide range of reaction conditions and compatibility with fluorination procedures [14] [17]. The aromatic nature of benzoate groups provides enhanced stability compared to aliphatic esters, while their electron-withdrawing character influences the reactivity of adjacent hydroxyl groups [14] [16]. The installation of benzoate protecting groups typically employs benzoyl chloride in the presence of pyridine or other organic bases [17].

The selection of transient protecting groups must consider orthogonality with permanent protecting groups and compatibility with subsequent synthetic transformations [21] [24]. For multi-hydroxyl systems like ribose derivatives, the ability to selectively remove specific protecting groups without affecting others is essential for achieving regioselective functionalization [20] [22]. This requirement has led to the development of sophisticated protecting group strategies that exploit differences in electronic and steric environments [21] [23].

Table 3: Transient Protecting Groups for Nucleoside Synthesis

Protecting GroupInstallation ConditionsRemoval ConditionsCompatibility
BenzoylBenzoyl chloride, pyridineAmmonia, methylamineFluorination stable [14] [17]
AcetylAcetic anhydride, pyridineDilute baseRapid hydrolysis [14] [20]
TritylTrityl chloride, pyridineDilute acidAcid labile [13] [22]
SilylSilyl chloride, imidazoleFluoride ionNucleophile sensitive [24] [28]

The development of mildly acidic deprotection conditions has addressed many of the limitations associated with traditional harsh deprotection procedures [22]. The use of triethylammonium acetate buffer at pH 4.5 to 5.0 with gentle warming allows for effective removal of acid-labile protecting groups without causing depurination or backbone cleavage [22]. This approach represents a significant improvement over conventional methods that employ strong acids and risk damaging sensitive nucleoside structures [22].

Selective protection strategies have evolved to exploit the inherent reactivity differences between primary and secondary hydroxyl groups [23] [26]. Primary hydroxyl groups exhibit enhanced reactivity due to reduced steric hindrance, enabling their selective protection in the presence of secondary hydroxyl groups [23]. The use of bulky protecting groups such as trityl or tert-butyldimethylsilyl groups takes advantage of this reactivity difference to achieve regioselective protection [13] [24].

The concept of uniform protection followed by selective deprotection has emerged as an effective strategy for preparing partially protected intermediates [23] [26]. This approach involves complete protection of all hydroxyl groups with the same protecting group, followed by selective removal at specific positions [23]. The regioselectivity of deprotection can be controlled through careful selection of reaction conditions and reagents [23] [26].

Orthogonal Protection Schemes in Poly-Substituted Ribose Systems

The complexity of poly-substituted ribose systems demands sophisticated orthogonal protection schemes that allow for independent manipulation of multiple functional groups [19] [25]. Orthogonal protection refers to the use of protecting groups that can be removed under completely different conditions, enabling selective deprotection without affecting other protected functionalities [21] [29].

The design of orthogonal protection schemes requires careful consideration of the chemical compatibility between different protecting groups and the reaction conditions required for their installation and removal [19] [27]. For ribose systems containing multiple hydroxyl groups and additional functional groups such as fluorine and methyl substituents, the selection of appropriate protecting groups becomes increasingly challenging [19] [25].

Acid-labile protecting groups such as trityl and tert-butyldimethylsilyl groups can be selectively removed under mildly acidic conditions without affecting base-stable protecting groups like benzoates [13] [19]. This orthogonality allows for sequential deprotection and functionalization of specific hydroxyl groups [19] [22]. The development of new acid-labile protecting groups with improved selectivity has expanded the options available for orthogonal protection strategies [15] [19].

Table 4: Orthogonal Protection Schemes for Ribose Systems

Primary ProtectionSecondary ProtectionDeprotection SelectivityApplications
BenzoylTritylAcid vs. base selectiveSequential functionalization [13] [19]
SilylAcetylFluoride vs. base selectiveMulti-step synthesis [24] [28]
MethoxymethylBenzylAcid vs. hydrogenolysisComplex molecules [15] [27]

Base-labile protecting groups such as acetyl and benzoyl esters provide complementary orthogonality to acid-labile groups [14] [17]. The hydrolysis of ester protecting groups can be achieved under basic conditions using ammonia, methylamine, or other organic bases [14] [17]. The rate of hydrolysis varies significantly between different ester protecting groups, with acetyl groups hydrolyzing much faster than benzoyl groups [14] [20].

The photolabile 2-(2-nitrophenyl)-propoxy-carbonyl group represents an innovative approach to orthogonal protection [29]. This protecting group can be selectively removed under mild photochemical conditions without affecting other protecting groups [29]. The use of photolabile protecting groups enables temporal control over deprotection sequences and has found applications in solid-phase synthesis strategies [29].

Catalytic methods for selective protection and deprotection have emerged as powerful tools for achieving orthogonality in complex systems [28]. Site-selective catalysis allows for the differentiation of chemically similar functional groups based on their local environment and steric accessibility [28]. Scaffolding catalysts have been developed that can selectively protect specific hydroxyl groups in ribonucleosides while leaving others unprotected [28].

The concept of temporary protection involves the use of protecting groups that are installed and removed within a single synthetic sequence [20] [25]. This approach minimizes the number of protection-deprotection steps while providing the necessary selectivity for complex synthetic transformations [20]. Temporary protecting groups must be carefully chosen to ensure compatibility with all subsequent reaction conditions [20] [25].

Nonstructural Protein 5B Polymerase Inhibition Dynamics

The antiviral efficacy of 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine is fundamentally dependent on its ability to interfere with hepatitis C virus RNA-dependent RNA polymerase function. The nonstructural protein 5B enzyme represents a critical molecular target for nucleoside analog intervention, exhibiting distinct mechanistic vulnerabilities that facilitate selective inhibition [1] [2] [3].

Structural Basis for Hepatitis C Virus RNA-Dependent RNA Polymerase Targeting

The hepatitis C virus nonstructural protein 5B polymerase adopts a characteristic right-hand conformation consisting of finger, palm, and thumb subdomains. Unlike conventional DNA polymerases that maintain an open-hand architecture, the hepatitis C virus enzyme features an encircled active site resulting from extensive interdomain contacts between finger and thumb regions [4] [5]. This unique structural arrangement creates a constrained catalytic environment that significantly influences substrate recognition and nucleotide incorporation dynamics.

The catalytic mechanism involves two divalent metal ions, typically magnesium, positioned within the palm subdomain active site. These metal centers coordinate with conserved aspartate residues at position 220 within motif A and the glycine-aspartate-aspartate triad at positions 318-320 in motif C [5] [6]. The spatial organization of these catalytic residues creates a geometric constraint that determines nucleotide substrate selectivity and incorporation efficiency.

Structural investigations reveal that the enzyme undergoes conformational transitions between closed and open states during the replication cycle. The closed conformation, characterized by intimate finger-thumb domain interactions and β-loop positioning, predominates in crystallographic structures and represents the initiation-competent form [6]. During elongation, the enzyme must transition to an open conformation that accommodates duplex RNA product formation, requiring significant structural rearrangements of the thumb domain and β-loop displacement [4] [6].

The 2'-C-methyl-4'-C-fluoro modifications present in the target nucleoside analog exploit these structural constraints through several mechanisms. The 2'-C-methyl substituent introduces steric bulk that interferes with the normal Watson-Crick base pairing geometry required for proper template-primer alignment [1] [5]. Additionally, the 4'-C-fluoro modification alters the sugar pucker conformation, disrupting the precise positioning necessary for efficient phosphodiester bond formation [7] [8].

Competitive Binding Analysis Against Natural Nucleotide Substrates

Comprehensive kinetic analysis demonstrates that the triphosphate form of 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine functions as a competitive inhibitor of natural uridine triphosphate incorporation. The competitive mechanism is evidenced by the linear relationship between inhibitor concentration and apparent Michaelis constant values for natural substrate binding [9] [10].

Table 1: Competitive Binding Analysis Against Natural Nucleotides

Natural SubstrateKm (μM)Analog CompetitorKi (μM)Competition TypeSelectivity Ratio (Km/Ki)
UTP15.22'-C-Methyl-4'-C-fluoro UTP0.19Competitive80
ATP42.82'-C-Methyladenosine TP0.24Competitive178
GTP38.52'-C-Methylguanosine TP0.28Competitive138
CTP25.62'-C-Methyl CTP0.31Competitive83

The discrimination factor analysis reveals that the nonstructural protein 5B polymerase exhibits reduced incorporation efficiency for the modified nucleotide relative to natural uridine triphosphate. The 2'-C-methyl-4'-C-fluoro analog demonstrates a 6-fold discrimination compared to the natural substrate, indicating substantial but not complete exclusion from the active site [1] [5]. This level of discrimination reflects the enzyme's ability to distinguish between natural and modified substrates based on subtle structural differences in sugar ring geometry and electronic properties.

Steady-state kinetic measurements indicate that the analog exhibits a Ki value of 0.19 μM against natural uridine triphosphate incorporation, representing potent competitive inhibition [9] [10]. The selectivity ratio of 80 demonstrates preferential binding relative to the natural substrate, likely resulting from favorable interactions between the fluorine substituent and active site residues that are not optimally positioned for natural nucleotide recognition.

Single nucleotide incorporation experiments using purified nonstructural protein 5B polymerase confirm that the analog undergoes incorporation opposite guanosine residues in the template strand, consistent with its structural similarity to uridine [5] [11]. However, incorporation is followed by immediate and complete chain termination, preventing further RNA synthesis. This termination mechanism results from the inability of the polymerase to accommodate the next incoming nucleotide due to steric hindrance introduced by the 2'-C-methyl group [5] [12].

The competitive nature of inhibition has important therapeutic implications, as it suggests that analog efficacy may be influenced by intracellular nucleotide pool concentrations. Under conditions of elevated natural nucleotide availability, higher analog concentrations may be required to achieve equivalent inhibition levels [9] [10]. Conversely, metabolic conditions that reduce natural nucleotide synthesis may enhance analog potency through reduced competitive pressure.

Phosphoramidate Prodrug Activation Pathways

The therapeutic utility of 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine derivatives relies on sophisticated prodrug strategies that enable efficient cellular uptake and subsequent metabolic activation to the pharmacologically active triphosphate form. Phosphoramidate prodrug approaches represent the most clinically successful strategy for bypassing the inherent limitations of nucleoside analog phosphorylation [13] [14] [15].

Intracellular Conversion to Bioactive Triphosphate Form

The intracellular activation pathway for phosphoramidate prodrugs of 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine follows a well-characterized three-step enzymatic sequence. This metabolic cascade is designed to circumvent the rate-limiting initial phosphorylation step that often compromises the efficacy of unmodified nucleoside analogs [13] [14] [15].

The initial activation step involves carboxylesterase-mediated hydrolysis of the amino acid ester moiety. Carboxylesterase 1, which comprises approximately 1% of total liver protein and accounts for 80-95% of hepatic hydrolytic activity, serves as the primary enzyme responsible for this transformation [16] [17]. The enzyme exhibits broad substrate specificity for ester-containing compounds and demonstrates particular efficiency toward alanine-derived phosphoramidates commonly employed in prodrug design [16] [18].

Following ester hydrolysis, the resulting carboxylic acid intermediate undergoes spontaneous intramolecular cyclization, displacing the phenyl leaving group and forming a transient five-membered cyclic anhydride intermediate [14] [15]. This cyclization reaction proceeds through nucleophilic attack of the carboxylate oxygen on the phosphorus center, facilitated by the favorable entropy of ring closure. The cyclic intermediate exhibits inherent instability and rapidly hydrolyzes to generate the corresponding amino acid phosphoramidate monoester [14] [15].

The final activation step requires enzymatic cleavage of the phosphorus-nitrogen bond by histidine triad nucleotide-binding protein 1 (HINT1). This phosphoramidase enzyme exhibits high specificity for amino acid phosphoramidate substrates and catalyzes hydrolysis through a nucleophilic mechanism involving active site histidine residues [15] [19]. The resulting nucleoside monophosphate serves as substrate for subsequent phosphorylation reactions leading to triphosphate formation.

Table 2: Phosphorylation Pathway Kinetics

Conversion StepPrimary EnzymeRate Constant (min⁻¹)Half-life (min)Rate-limiting Step
Prodrug → NucleosideCES1/Cathepsin A2.800.25No
Nucleoside → MonophosphateUridine-cytidine kinase 10.850.82Yes
Monophosphate → DiphosphateAdenylate kinase 11.200.58No
Diphosphate → TriphosphateNucleoside diphosphate kinase1.800.39No

The sequential phosphorylation of the liberated nucleoside monophosphate to the bioactive triphosphate involves two additional enzymatic steps. Nucleoside monophosphate kinases, particularly adenylate kinase 1, catalyze the conversion to the diphosphate form using adenosine triphosphate as phosphate donor [20] [21]. The final phosphorylation to the triphosphate is mediated by nucleoside diphosphate kinase, a highly abundant enzyme that maintains nucleotide pool equilibrium through reversible phosphate transfer reactions [22] [23].

Kinetic analysis reveals that the initial nucleoside phosphorylation remains the rate-limiting step in the overall activation sequence, despite the prodrug strategy. The relatively slow rate constant of 0.85 min⁻¹ for monophosphate formation contrasts with the more rapid subsequent phosphorylation steps [24] [21]. This kinetic bottleneck emphasizes the importance of maximizing prodrug delivery efficiency to ensure adequate nucleoside availability for downstream processing.

The intracellular accumulation of the active triphosphate metabolite depends on the balance between formation and degradation pathways. Nucleotide pool maintenance enzymes, including 5'-nucleotidases and nucleotide phosphatases, contribute to metabolite clearance and can influence the steady-state concentrations achieved during treatment [25] [26]. The 2'-C-methyl modification provides some protection against nucleotidase-mediated degradation, contributing to enhanced intracellular retention of the active metabolite [27] [28].

Hepatocyte-Specific Metabolic Activation Mechanisms

The liver represents the primary site of hepatitis C virus replication and consequently serves as the critical target tissue for antiviral intervention. Hepatocyte-specific expression patterns of drug-metabolizing enzymes create unique opportunities for targeted prodrug activation that can enhance therapeutic selectivity while minimizing systemic toxicity [29] [30].

Carboxylesterase 1 exhibits markedly elevated expression in hepatocytes compared to other cell types, with liver tissue containing approximately 40-fold higher enzyme activity than extrahepatic tissues [17] [31]. This differential expression pattern ensures preferential prodrug activation within infected hepatocytes while limiting conversion in peripheral tissues. The enzyme demonstrates optimal activity under physiological pH conditions and exhibits remarkable substrate promiscuity, efficiently hydrolyzing a wide range of ester-containing prodrugs [16] [17].

Table 3: Hepatocyte-Specific Activation Enzymes

EnzymeSubstrate SpecificityKm (μM)Hepatic Expression LevelTissue Distribution
Carboxylesterase 1 (CES1)Tribenzoate ester groups125.0Very HighLiver > Intestine
Cathepsin AAmino acid phosphoramidate moiety89.0HighLiver, Kidney, Spleen
Histidine Triad Nucleotide-binding Protein 1 (HINT1)Phosphoramidate P-N bond45.0HighUbiquitous
Uridine-cytidine kinase 1Nucleoside to monophosphate12.5ModerateLiver, Brain
Nucleoside diphosphate kinaseNucleoside diphosphate to triphosphate8.2HighUbiquitous
Adenylate kinase 1Nucleoside monophosphate to diphosphate15.3ModerateLiver, Muscle

Cathepsin A represents an alternative pathway for prodrug activation that exhibits complementary tissue distribution patterns to carboxylesterase 1. This lysosomal enzyme demonstrates high expression in liver, kidney, and spleen tissues and possesses dual carboxypeptidase and esterase activities under different pH conditions [16] [18]. The enzyme shows particular efficiency toward phosphoramidate substrates containing specific amino acid moieties, with alanine and phenylalanine derivatives serving as preferred substrates [16] [18].

The subcellular localization of activation enzymes influences prodrug processing efficiency and metabolite distribution. Carboxylesterase 1 localizes primarily to the endoplasmic reticulum, where it encounters prodrugs following cellular uptake [17]. This compartmentalization ensures that initial activation occurs in proximity to nucleotide biosynthetic enzymes, facilitating efficient metabolite channeling through the phosphorylation cascade [29] [30].

Histidine triad nucleotide-binding protein 1 exhibits relatively uniform tissue distribution but demonstrates particularly high activity in metabolically active tissues including liver [15] [19]. The enzyme's subcellular localization in both cytoplasmic and nuclear compartments enables processing of phosphoramidate intermediates regardless of their intracellular distribution [15]. The broad substrate specificity of histidine triad nucleotide-binding protein 1 accommodates various amino acid phosphoramidate structures, providing flexibility in prodrug design optimization [15] [19].

The hepatic enrichment of nucleoside salvage pathway enzymes further enhances the efficiency of triphosphate formation within target cells. Uridine-cytidine kinase 1 shows preferential expression in liver and brain tissues, providing abundant capacity for nucleoside monophosphate formation [32] [21]. Similarly, adenylate kinase 1 and nucleoside diphosphate kinase demonstrate high hepatic expression levels that support rapid conversion of monophosphate intermediates to the active triphosphate form [20] [22].

XLogP3

4.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

588.15440854 g/mol

Monoisotopic Mass

588.15440854 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-09-2024

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